molecular formula C8H13ClN4O B13645808 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13645808
M. Wt: 216.67 g/mol
InChI Key: IAJIZDIOWMTTSY-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloro and methyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions using appropriate reagents.

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where the pyrazole derivative is reacted with a suitable amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but lacks the methyl group on the pyrazole ring.

    3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but lacks the chloro group on the pyrazole ring.

Uniqueness

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is unique due to the presence of both chloro and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties that are not observed in similar compounds.

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C8H13ClN4O/c1-5-6(9)3-13(12-5)4-7(11-2)8(10)14/h3,7,11H,4H2,1-2H3,(H2,10,14)

InChI Key

IAJIZDIOWMTTSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C(=O)N)NC

Origin of Product

United States

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